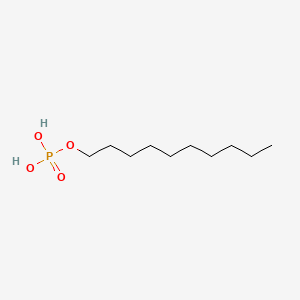

Decyl dihydrogen phosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60476-40-6 |

|---|---|

Molecular Formula |

C10H23O4P |

Molecular Weight |

238.26 g/mol |

IUPAC Name |

decyl dihydrogen phosphate |

InChI |

InChI=1S/C10H23O4P/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h2-10H2,1H3,(H2,11,12,13) |

InChI Key |

SCIGVHCNNXTQDB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOP(=O)(O)O |

physical_description |

Liquid |

Related CAS |

68427-32-7 (potassium salt) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparations

Routes for Decyl Dihydrogen Phosphate (B84403) Synthesis

Decyl dihydrogen phosphate (C₁₀H₂₃O₄P) is an organophosphate ester characterized by a 10-carbon alkyl chain attached to a phosphate group. Its synthesis is primarily achieved through phosphorylation of the corresponding alcohol, 1-decanol (B1670082).

The most common and direct method for synthesizing this compound is the esterification of 1-decanol. This can be accomplished using various phosphorylating agents. A prevalent laboratory and industrial method involves the reaction of 1-decanol with phosphorus oxychloride (POCl₃), a highly reactive phosphorylating agent. vulcanchem.com The reaction proceeds in two main stages:

Esterification: 1-decanol reacts with phosphorus oxychloride to form an intermediate, decyl phosphorodichloridate, with the concurrent release of hydrogen chloride (HCl) gas. vulcanchem.com C₁₀H₂₁OH + POCl₃ → C₁₀H₂₁OPOCl₂ + HCl vulcanchem.com

Hydrolysis: The phosphorodichloridate intermediate is subsequently hydrolyzed with water to replace the remaining chlorine atoms with hydroxyl groups, yielding the final product, this compound, and additional HCl. vulcanchem.com C₁₀H₂₁OPOCl₂ + 2H₂O → C₁₀H₂₁OPO(OH)₂ + 2HCl vulcanchem.com

Alternative esterification methods include reacting the alcohol with a mixture of phosphoric acid (H₃PO₄) and phosphorus pentoxide (P₂O₅). googleapis.com This approach is also used for producing various monoalkyl phosphates. researchgate.net

Table 1: Key Reagents in Esterification Synthesis of this compound

| Reagent | Chemical Formula | Role | Reference |

| 1-Decanol | C₁₀H₂₁OH | Alcohol Substrate | vulcanchem.com |

| Phosphorus Oxychloride | POCl₃ | Phosphorylating Agent | vulcanchem.com |

| Phosphoric Acid | H₃PO₄ | Phosphorylating Agent | googleapis.com |

| Phosphorus Pentoxide | P₂O₅ | Phosphorylating Agent / Dehydrating Agent | googleapis.com |

Alternative synthetic routes for organophosphorus compounds leverage different starting materials and reaction mechanisms. While less common for simple alkyl phosphates like this compound, these pathways are crucial in broader organophosphorus chemistry. For instance, methods have been developed for synthesizing diarylphosphonates via a palladium-catalyzed reaction involving aryl halides, an alcohol, and sodium hypophosphite (NaH₂PO₂) as the phosphorus source. mdpi.com This highlights the utility of sodium hypophosphite in forming phosphorus-carbon and phosphorus-oxygen bonds. mdpi.com

A theoretical pathway for a related compound might involve the reaction of an alkyl halide, such as 1-bromopropane, with a phosphorus source like sodium hypophosphite, and an alcohol like octanol. Such a reaction would fall under the umbrella of modern coupling reactions, which offer pathways to complex molecules from readily available starting materials. mdpi.combeelinescientific.com

Esterification Reactions (e.g., Decanol with Phosphoric Acid or Phosphorus Oxychloride)

Synthetic Strategies for 10-Methacryloyloxythis compound (10-MDP)

10-Methacryloyloxythis compound (10-MDP) is a more complex functional monomer widely used in dental adhesives. nih.gov Its structure incorporates a polymerizable methacrylate (B99206) group at one end of a ten-carbon spacer and a phosphate group at the other, enabling it to bond to both resin composites and tooth structures. wikipedia.orgcsic.es

The synthesis of 10-MDP is a multi-step process that builds the molecule sequentially. The general, well-established route involves two primary stages: wikipedia.orgresearchgate.net

Formation of Hydroxy-functional Methacrylate: The first step is the synthesis of 10-hydroxydecyl methacrylate. This is typically achieved through an esterification reaction between methacrylic acid and a large excess of 1,10-decanediol. wikipedia.org Using an excess of the diol favors the formation of the mono-substituted product. An alternative is the reaction of methacryloyl chloride with 1,10-decanediol. researchgate.net

Phosphorylation: The hydroxyl group of the 10-hydroxydecyl methacrylate intermediate is then phosphorylated. This is accomplished by reacting it with a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), followed by hydrolysis of the intermediate to yield the final 10-MDP monomer. nih.govwikipedia.orggoogle.com

Table 2: General Synthesis Scheme for 10-MDP

| Step | Reactants | Product | Reference |

| 1. Esterification | Methacrylic Acid + 1,10-Decanediol | 10-Hydroxydecyl Methacrylate | wikipedia.org |

| 2. Phosphorylation & Hydrolysis | 10-Hydroxydecyl Methacrylate + POCl₃ (or P₂O₅) followed by H₂O | 10-Methacryloyloxythis compound (10-MDP) | nih.govwikipedia.org |

The yield and purity of 10-MDP are highly dependent on the reaction conditions and the choice of reagents. Researchers have focused on optimizing these parameters to minimize the formation of byproducts, such as dimers or other esters. nih.gov

Key optimization strategies include:

Temperature Control: In a patented synthesis, the phosphorylation of 10-hydroxydecyl methacrylate with phosphorus oxychloride is conducted at a low temperature (-40 °C) in the presence of triethylamine (B128534) (a base to neutralize the HCl byproduct) to improve selectivity and yield. google.com

Choice of Phosphorylating Agent: While POCl₃ is common, other agents like phosphorus pentoxide (P₂O₅) in acetone (B3395972) have been used. nih.gov Careful adjustment of the synthesis conditions when using P₂O₅ is crucial to reduce the formation of byproducts that could compromise the monomer's ability to polymerize or etch effectively. nih.gov

Alternative Reagents: In the broader field of organophosphorus synthesis, various phosphite (B83602) reagents are employed. For example, triethyl phosphite is used in Michaelis–Arbuzov reactions to form phosphonates. rsc.org While not a standard reagent for 10-MDP, the use of reagents like trimethyl phosphite (TMP) has been explored in other contexts, such as for synthesizing phosphonate (B1237965) monomers or as electrolyte additives, showcasing the versatility of phosphite chemistry. researchgate.netresearchgate.net

After synthesis, the crude product is a mixture containing the desired phosphate ester, unreacted starting materials, and byproducts. Rigorous purification is essential to obtain a high-purity final product. nih.gov Common laboratory techniques for purifying this compound and 10-MDP include:

Solvent Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution). It is useful for removing water-soluble or organic-soluble impurities.

Recrystallization: This method is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. researchgate.net

Column Chromatography: A highly effective method for separating individual components from a mixture. The mixture is passed through a column containing a stationary phase (e.g., silica (B1680970) gel). A solvent (the mobile phase) carries the components through the column at different rates depending on their affinity for the stationary phase, allowing for their separation and collection.

Solid-Phase Extraction (SPE): A modern purification technique that uses a solid sorbent packed in a cartridge to adsorb the compound of interest or impurities from a solution. acs.org For organophosphate esters, cartridges containing materials like Florisil are used, and the desired compound is eluted with an appropriate solvent. acs.orgmdpi.com

Optimization of Reaction Conditions and Reagents (e.g., Trimethyl Phosphite as Phosphorylation Reagent)

Industrial Production Considerations for this compound and its Derivatives

These processes are tailored to control the ratio of monoalkyl phosphate to dialkyl phosphate in the final product, as this ratio significantly influences the surfactant and emulsifying properties of the material. lankem.comaddapt-chem.com Furthermore, specialized synthesis routes have been developed for key derivatives, such as 10-methacryloyloxythis compound (MDP), a crucial component in dental adhesives. mdpi.comwikipedia.org

The primary industrial routes for producing this compound involve direct phosphorylation of the corresponding alcohol (1-decanol). Key considerations include managing reaction conditions to favor the formation of the desired monoester, minimizing by-products, and ensuring the final product meets specifications for applications ranging from emulsifiers and detergents to specialized monomers. atamanchemicals.comresearchgate.net

Phosphorylation using Phosphorus Pentoxide (P₂O₅)

Reacting an alcohol like 1-decanol with phosphorus pentoxide is a common industrial method for producing phosphate esters. This reaction typically yields a mixture of monoalkyl and dialkyl phosphates. lankem.comresearchgate.net The general reaction is as follows:

P₂O₅ + 3ROH → (RO)PO(OH)₂ (Monoester) + (RO)₂PO(OH) (Diester)

The ratio of monoester to diester is highly dependent on the reaction stoichiometry and conditions. lankem.com A 3:1 molar ratio of alcohol to P₂O₅ theoretically produces equimolar amounts of monoester and diester. lankem.com However, by carefully manipulating the molar ratio and reaction conditions, manufacturers can adjust the final product composition to achieve monoester-to-diester weight ratios ranging from 20:80 to 65:35. lankem.com This route may also produce small amounts of phosphoric acid as a by-product. lankem.com

Phosphorylation using Polyphosphoric Acid (PPA)

To obtain a higher proportion of the monoester, this compound, polyphosphoric acid is often the preferred phosphorylating agent. addapt-chem.comethox.com PPA is a mixture of orthophosphoric acid and higher phosphoric acids. lankem.com The reaction with PPA predominantly yields the monoalkyl phosphate, making it a more selective process for producing this compound. lankem.comaddapt-chem.com

The reaction can be generalized as: ROH + H(PO₃H)nOH → ROPO(OH)₂ + H(PO₃H)n-1OH

This method is advantageous for applications where the properties of the monoester are specifically required. One patented process describes the synthesis of alkyl phosphate monoesters by reacting a fatty alcohol with phosphoric acid under reduced pressure in the presence of a catalyst, highlighting the importance of reaction conditions in achieving high selectivity. patsnap.com

Synthesis of Derivatives

A significant derivative of this compound is 10-methacryloyloxythis compound (MDP), valued for its role as an adhesive monomer in dentistry. mdpi.comwikipedia.org Its industrial synthesis is a multi-step process:

Esterification: First, 10-hydroxydecyl methacrylate is synthesized through the esterification of methacrylic acid and 1,10-decanediol. wikipedia.org

Phosphorylation: The resulting 10-hydroxydecyl methacrylate is then reacted with a phosphorylating agent like phosphorus oxychloride (POCl₃). wikipedia.org

Hydrolysis: The final step involves the hydrolysis of the phosphorus-chlorine bonds to yield the dihydrogen phosphate group, forming the final MDP monomer. wikipedia.org

Other derivatives include ethoxylated decyl phosphates, which are produced by phosphorylating ethoxylated decyl alcohol. europa.eu These derivatives possess modified surfactant properties suitable for various industrial applications.

Industrial Process Parameters

The efficiency, selectivity, and safety of industrial-scale production are governed by careful control of various parameters. Patents for similar long-chain alkyl phosphates provide insight into typical industrial conditions.

A patented process for producing mono-alkyl acid phosphates with high mono-content from stearyl alcohol (a solid, less reactive alcohol) using P₂O₅ specifies a reaction temperature of 80°C to 85°C. google.com Another patent for synthesizing lauryl phosphate monoester (from lauryl alcohol) details a reaction temperature of 90°C, a vacuum of -0.08 MPa, and a reaction time of 7 hours to achieve high monoester content. patsnap.com

Interactive Data Table: Industrial Synthesis Parameters for Alkyl Phosphates

This table summarizes typical reaction conditions found in industrial processes for synthesizing alkyl phosphates, which are analogous to the production of this compound.

| Parameter | Method 1: P₂O₅ Phosphorylation | Method 2: Phosphoric Acid (High-Selectivity) |

| Primary Alcohol | Stearyl Alcohol | Lauryl Alcohol |

| Phosphorylating Agent | Phosphorus Pentoxide (P₂O₅) | 85% Phosphoric Acid |

| Temperature | 80 - 85 °C | 90 °C |

| Pressure | Atmospheric | -0.08 MPa (Vacuum) |

| Catalyst/Additives | Tetrasodium pyrophosphate, H₂O₂ | Calcium Sulfate (B86663) |

| Reaction Time | Not specified | 7 hours |

| Stirring Speed | Not specified | 200 r/min |

| Reported Product | Monostearyl acid phosphate (>70% mono-content) | Dodecyl phosphate monoester (76% content) |

| Source | U.S. Patent 4,115,483 google.com | Chinese Patent CN104151350B patsnap.com |

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Behavior and Degradation Pathways

Decyl dihydrogen phosphate (B84403), like other alkyl dihydrogen phosphates, is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one of the chemical bonds. The stability of these compounds towards hydrolysis is a critical factor in their application.

The hydrolysis of alkyl dihydrogen phosphates can proceed through different mechanisms depending on the reaction conditions, such as pH. acs.org Generally, these esters are known to be relatively inert to hydrolysis in their neutral form. oup.com However, the rate of hydrolysis can be significantly influenced by the acidity of the medium. For instance, the hydrolysis of ethyl dihydrogen phosphate is catalyzed by acid. acs.org

In the context of its derivatives, such as 10-Methacryloyloxydecyl Dihydrogen Phosphate (10-MDP), hydrolysis can lead to the degradation of the molecule. Studies have shown that 10-MDP can hydrolyze to form methacrylic acid and 10-hydroxythis compound. researchgate.netnih.gov This degradation is a crucial consideration in applications like dental adhesives, where the long-term stability of the bond is paramount. kuraraynoritake.eudental-tribune.comwikipedia.org The rate of this hydrolysis can be influenced by the presence of other components in a formulation. For example, the presence of hydrophilic monomers can affect the rate of 10-MDP hydrolysis. nih.gov

The degradation of the hybrid layer in dental restorations is often linked to the hydrolysis of the adhesive components. scielo.br The long hydrophobic decyl chain in 10-MDP contributes to its resistance to degradation, which is a desirable characteristic for creating a stable and durable adhesive interface. kuraraynoritake.eudental-tribune.commdpi.com

The hydrolytic stability of the calcium salt formed by the reaction of 10-MDP with hydroxyapatite (B223615) is a key factor in its bonding effectiveness. Research has indicated that the calcium salt of 10-MDP is hardly soluble in water, contributing to the stability of the adhesive bond. wikipedia.org

Table 1: Hydrolysis Products of 10-Methacryloyloxythis compound (10-MDP)

| Initial Compound | Hydrolysis Products | Reference |

|---|

Esterification Reactions with Alcohols

This compound can undergo esterification reactions with alcohols to form phosphate esters. This type of reaction is a fundamental process for synthesizing various organophosphate compounds. The general principle of esterification involves the reaction of a carboxylic acid (or its derivative) with an alcohol to form an ester and water. pearson.com In the case of phosphoric acid and its esters, the reaction with an alcohol leads to the formation of a phosphate ester. pearson.com

The synthesis of alkyl dihydrogen phosphates can be achieved through the reaction of the corresponding alcohol with a phosphorylating agent. oup.com For instance, various alkyl dihydrogen phosphates have been prepared by reacting alcohols with N-[2-(dihydrogen phosphoroxy)-5-nitrobenzyl]pyridinium hydroxide (B78521) in the presence of a strong base like triethylamine (B128534). oup.com

The esterification of phosphoric acid with alcohols is a common method for producing monoalkyl phosphates. researchgate.net While various methods exist for this synthesis, they often involve reagents like phosphorus oxychloride or polyphosphoric acid. researchgate.netresearchgate.net

Table 2: General Esterification Reaction

| Reactants | Products | Catalyst/Conditions | Reference |

|---|---|---|---|

| Carboxylic Acid + Alcohol | Ester + Water | Acid Catalyst | pearson.com |

| Phosphoric Acid + Alcohol | Phosphate Ester | - | pearson.com |

Oxidation and Reduction Potentials

Organophosphate compounds can exhibit electrochemical activity. researchgate.net The electrochemical properties can be influenced by the structure of the molecule. For instance, the presence of certain functional groups can affect the oxidation or reduction potential. beilstein-journals.org The reduction potentials of some organic compounds are known to be pH-dependent. scielo.org.mx

In the broader context of wastewater treatment, oxidation-reduction potential (ORP) is a monitored parameter. Biological processes like the uptake of phosphate by certain organisms involve redox reactions, although the oxidation state of phosphorus itself may not change. ysi.com

It is important to note that reproducible oxidation-reduction potentials are typically obtained for reversible chemical systems. tajhizkala.ir Many natural water systems are not reversible, which can complicate measurements. tajhizkala.ir

Further research would be needed to determine the specific oxidation and reduction potentials of this compound and how these properties might influence its reactivity and applications.

Polymerization Mechanisms (Specific to 10-Methacryloyloxythis compound)

10-Methacryloyloxythis compound (10-MDP) is a functional monomer widely used in dental adhesives and cements due to its ability to polymerize and form strong, durable bonds to tooth structure and restorative materials. kuraraynoritake.eudental-tribune.com The polymerization of 10-MDP is a critical aspect of its function.

The 10-MDP molecule possesses a terminal double bond in its methacrylate (B99206) group, which enables it to undergo polymerization. kuraraynoritake.eudental-tribune.comkuraraynoritake.eukuraraydental.com This polymerization is typically initiated by a light-curing process in dental applications. nih.gov

The polymerization kinetics of resin composites containing 10-MDP have been studied. Research has shown that increasing the concentration of 10-MDP can lead to an increase in the maximum rate of polymerization and the final degree of monomer conversion. nih.govucl.ac.uk A higher degree of conversion is generally desirable as it contributes to the stability and mechanical properties of the final restoration. ucl.ac.uk

The mechanism of adhesion for 10-MDP involves both micromechanical interlocking and chemical bonding. The acidic phosphate group of the monomer interacts with the calcium in the hydroxyapatite of the tooth structure, leading to the formation of stable calcium-MDP salts. wikipedia.orgnih.gov This chemical interaction is believed to be a key factor in the long-term durability of the bond. kuraraynoritake.eu The polymerization of the methacrylate groups then locks this chemical bond into a stable, cross-linked polymer network.

The structure of the 10-MDP monomer, with its long hydrophobic alkylene spacer group, also plays a role in its polymerization and bonding performance. This hydrophobic chain helps to maintain a balance between the hydrophilic and hydrophobic properties of the monomer and contributes to its resistance to hydrolytic degradation. kuraraynoritake.eudental-tribune.com

Table 3: Factors Influencing 10-MDP Polymerization

| Factor | Influence on Polymerization | Reference |

|---|---|---|

| Concentration of 10-MDP | Increased concentration can increase the rate and degree of polymerization. | nih.govucl.ac.uk |

| Light-Curing | Initiates the polymerization process. | nih.gov |

Mechanistic Investigations of Interfacial Interactions

Surface Chemical Mechanisms of Decyl Dihydrogen Phosphate (B84403) as a Surfactant

Decyl dihydrogen phosphate belongs to the class of alkyl phosphates, which are known for their surfactant properties. As an anionic surfactant, its mechanism of action is primarily driven by its amphiphilic nature. The molecule consists of a hydrophilic phosphate head group and a hydrophobic decyl tail. This structure allows it to reduce the surface tension at interfaces, such as between oil and water or air and water.

When introduced into an aqueous environment, this compound molecules arrange themselves at the surface, with the hydrophilic phosphate heads oriented towards the water and the hydrophobic decyl tails pointing away. This orientation disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension. In oil-in-water emulsions, these surfactant molecules encapsulate oil droplets, with their hydrophobic tails penetrating the oil phase and the hydrophilic heads remaining in the aqueous phase, leading to the formation of stable emulsions. The effectiveness of alkyl phosphates as surfactants is influenced by factors such as the length of the alkyl chain and the pH of the solution, which affects the ionization of the phosphate head group.

Adhesion Mechanisms of 10-Methacryloyloxythis compound (10-MDP)

10-Methacryloyloxythis compound (10-MDP) is a functional monomer renowned for its exceptional adhesive properties, particularly in dental applications. kuraraynoritake.eu Its unique molecular structure, featuring a polymerizable methacrylate (B99206) group, a long hydrophobic decyl spacer chain, and a hydrophilic phosphate group, enables strong and durable bonding to various substrates. jidmr.comresearchgate.netwikipedia.org

The primary mechanism of 10-MDP's adhesion to tooth structures like enamel and dentin is its chemical interaction with hydroxyapatite (B223615) (HAp), the main mineral component. nih.gov This interaction is a multi-step process:

Nanolayer Formation: A key feature of 10-MDP is its ability to self-assemble into highly ordered nanolayers on the HAp surface. jidmr.com These layers, approximately 3.5-4.0 nm thick, consist of two 10-MDP molecules oriented in opposite directions, with their phosphate groups ionically bridged by calcium ions. This organized structure is crucial for creating a stable and durable adhesive interface. uobaghdad.edu.iq

Stable Salt Formation: The interaction begins with the acidic phosphate group of 10-MDP reacting with the calcium ions in HAp. nih.gov This leads to the dissolution of HAp and the subsequent formation of a stable, water-insoluble 10-MDP-Ca salt. nih.govnih.gov The low solubility of this salt is a significant factor in the hydrolytic stability and longevity of the bond. allenpress.comresearchgate.net

Chelation: The phosphate group of 10-MDP can also chelate with calcium ions from the HAp, forming a stable complex. This chelation contributes to the strong chemical bond between the adhesive and the tooth structure.

The intensity of nanolayering and salt formation can be influenced by the length of the monomer's spacer chain, with longer chains like that in 10-MDP promoting more intense formation compared to monomers with shorter chains. jidmr.com

In dentin, which is composed of both HAp and a collagen matrix, 10-MDP interacts with both components.

Hydrogen Bonding: The phosphate group of 10-MDP can form hydrogen bonds with the collagen fibrils in the dentin matrix. nih.gov The long, hydrophobic decyl chain of 10-MDP also facilitates hydrophobic interactions with the collagen, leading to the formation of a stable monomer-collagen aggregate. jidmr.comucl.ac.uk

Protection against Enzymatic Degradation: The formation of 10-MDP-Ca salts on the dentin collagen scaffold helps to protect it from degradation by matrix metalloproteinases (MMPs) and other exogenous proteases. nih.govpocketdentistry.com Both the free 10-MDP monomer and its calcium salt have been shown to inhibit these enzymes, with the calcium salt exhibiting a significantly stronger inhibitory effect. nih.gov This protection of the collagen within the hybrid layer is vital for the long-term durability of the resin-dentin bond. nih.govpocketdentistry.com

10-MDP is also highly effective in bonding to zirconia and other metal oxides used in dental restorations. kuraraynoritake.eumdpi.com The bonding mechanism involves several interactions:

Hydrogen Bonding: The P=O (oxo) group of 10-MDP can form hydrogen bonds with the hydroxyl groups (Zr-OH) present on the hydrated zirconia surface. uobaghdad.edu.iq

Ionic Bonding: Ionic bonds can form between the deprotonated phosphate group (P-O-) of 10-MDP and the partially positive zirconium ions on the zirconia surface. nih.gov

Zirconium Phosphate Formation: A strong chemical bond is established through the reaction of the non-deprotonated P-OH group of the phosphate moiety with the zirconia surface, forming a stable zirconium-phosphate linkage. mdpi.comnih.gov

These chemical interactions create a durable bond between the resin-based cement and the zirconia restoration. kuraraynoritake.eunih.gov

The concentration and purity of the 10-MDP monomer significantly impact its bonding effectiveness.

Concentration: Studies have shown that the bond strength is dependent on the concentration of 10-MDP. nih.gov An increase in 10-MDP concentration can lead to a greater amount of MDP-Ca salt formation, which initially increases bond strength. nih.gov However, excessively high concentrations might not necessarily lead to further improvements and could potentially affect other properties of the adhesive. nih.gov A minimum concentration of 1-ppb of 10-MDP has been suggested as necessary for effective bonding to zirconia. nih.gov

Purity: The purity of the 10-MDP monomer is crucial for achieving a durable bond. pocketdentistry.com Impurities and the presence of 10-MDP dimers can negatively affect the hybridization process, reduce the formation of 10-MDP-Ca salts, and hinder nanolayering. nih.govpocketdentistry.com Adhesives formulated with high-purity 10-MDP have demonstrated higher immediate bond strengths that remain stable over time. kuraraynoritake.eupocketdentistry.com

Table 1: Effect of 10-MDP Concentration on Bond Strength and Nanolayering

| 10-MDP Concentration | Effect on Bond Strength | Nanolayering Characteristics | Reference |

|---|---|---|---|

| 5% | Lower bond strength compared to 10% | Nanolayer thickness of 3.60 ± 0.38 nm | nih.gov |

| 10% | Higher bond strength | Nanolayer thickness of 3.51 ± 0.43 nm | nih.gov |

| Increasing Concentration | Initially increases bond strength, then may decrease | Increased amounts of MDP-Ca salts | nih.gov |

The performance of 10-MDP in adhesive systems is also influenced by the presence of co-monomers and solvents.

Co-monomers (e.g., HEMA): 2-hydroxyethyl methacrylate (HEMA) is a common co-monomer in dental adhesives. longdom.org While HEMA can improve the wettability and penetration of the adhesive, it can also interfere with the chemical interaction of 10-MDP with HAp. allenpress.compocketdentistry.com HEMA can reduce the rate of HAp demineralization, which is a prerequisite for the formation of stable 10-MDP-Ca salts and nanolayering. researchgate.netallenpress.com This can potentially weaken the interaction between 10-MDP and collagen. nih.gov

Solvents: The type of solvent used in the adhesive formulation affects the chemical interactions of 10-MDP. acs.org Water is essential for the ionization of the acidic phosphate group, which is necessary for the reaction with HAp. acs.org Studies have shown that in pure ethanol (B145695), no 10-MDP-calcium salt is formed. acs.org An ethanol/water mixture is recommended as the solvent to ensure the formation of sufficient and stable 10-MDP-calcium salts. acs.org The pH of the solution also plays a crucial role, with a pH range of 2-7 being ideal for the formation of stable MDP-calcium salts. acs.org

Table 2: Influence of Co-monomers and Solvents on 10-MDP Performance

| Component | Effect on 10-MDP Interaction | Mechanism | Reference |

|---|---|---|---|

| HEMA (Co-monomer) | Can inhibit nanolayering and reduce interaction with HAp. | Reduces the rate of HAp demineralization. | researchgate.netallenpress.com |

| Ethanol (Solvent) | Pure ethanol prevents MDP-Ca salt formation. | Water is required for the ionization of the phosphate group. | acs.org |

| Ethanol/Water Mixture (Solvent) | Promotes the formation of stable MDP-Ca salts. | Provides the necessary water for ionization while aiding in solubility. | acs.org |

| pH | Affects the type and stability of MDP-Ca salts formed. | Ideal pH of 2-7 for stable salt formation. | acs.org |

Interaction with Zinc Ions and Implications for Adhesion

The interaction between this compound and zinc ions is a critical aspect influencing its application as an adhesion promoter on zinc and zinc-coated substrates. This interaction is primarily governed by the chemical affinity of the phosphate headgroup for zinc, leading to the formation of a stable interfacial layer that enhances adhesion. Mechanistic investigations have drawn upon analogous systems, such as the interaction of similar long-chain alkyl phosphates with zinc-containing mineral surfaces and the well-documented behavior of functionalized decyl phosphate derivatives in the presence of zinc ions.

Detailed research findings indicate that the phosphate moiety of alkyl phosphates can chemically adsorb onto zinc oxide surfaces. This process involves a reaction between the phosphate group and zinc atoms on the substrate, resulting in the formation of robust Zn-O-P bonds at the interface. mdpi.com This chemical bonding is a key factor in establishing a strong and durable adhesive joint.

In a related context, studies involving the flotation of zinc oxide ores have demonstrated that dodecyl phosphate, a molecule structurally similar to this compound, effectively adsorbs on the surface of smithsonite (B87515) (ZnCO₃). mdpi.com Spectroscopic analyses, including infrared (IR) and X-ray photoelectron spectroscopy (XPS), have confirmed that this adsorption is chemical in nature, characterized by the formation of zinc-oxygen bonds with the phosphate collector. mdpi.com This serves as a strong indicator for the analogous behavior of this compound on zinc surfaces.

Further evidence of the strong interaction between decyl-containing phosphate molecules and zinc ions comes from extensive research on 10-methacryloyloxithis compound (10-MDP). In various studies, it has been consistently shown that 10-MDP readily forms complexes and salts with zinc ions (Zn²⁺). researchgate.netnih.govnih.gov While in dental applications this can sometimes be a competing reaction, it fundamentally demonstrates the potent and spontaneous ionic binding that occurs between the phosphate group and zinc ions. researchgate.netuobaghdad.edu.iq It is hypothesized that these interactions lead to the formation of specific phosphate deposits on the surface. researchgate.netuobaghdad.edu.iq

The self-assembly of this compound molecules on the zinc surface also plays a significant role in adhesion. The long, hydrophobic decyl chains of the molecules align and interact via van der Waals forces, leading to the formation of an ordered, dense self-assembled monolayer (SAM). researchgate.net This organized molecular layer can effectively displace surface contaminants, such as water, and create a continuous, low-energy surface that is highly receptive to bonding with subsequent coatings or adhesives. The stability and ordering of these films are enhanced by the length of the alkyl chain; longer chains result in stronger van der Waals interactions and more crystalline-like SAMs. researchgate.net

Research Findings on Alkyl Phosphate-Zinc Interactions

| Parameter | Observation | Implication for Adhesion | Supporting Evidence |

| Adsorption Mechanism | Chemical adsorption of the phosphate headgroup onto zinc-containing surfaces. | Formation of a strong, direct chemical link between the adhesion promoter and the substrate. | IR and XPS analyses confirming Zn-O bond formation between dodecyl phosphate and smithsonite. mdpi.com |

| Interfacial Bond Formation | Formation of ionic bonds between the phosphate group and Zn²⁺ ions, leading to MDP-zinc salt/complex deposition. | Creation of a stable, insoluble interfacial layer that enhances bond durability. | Atomic absorption spectroscopy and SEM-EDX showing the formation of MDP-zinc salts in the presence of zinc ions. nih.gov |

| Self-Assembled Monolayers (SAMs) | Long alkyl chains (e.g., decyl) promote the formation of dense, ordered monolayers through van der Waals forces. | Creates a uniform, water-resistant, and highly organized surface that improves wetting and interaction with overlaying materials. | Studies on various alkyl phosphates demonstrating that longer alkyl chains lead to more crystalline and densely packed SAMs. researchgate.net |

| Resultant Interfacial Structure | Formation of a zinc polyphosphate-like layer at the interface. | The resulting phosphate layer acts as a robust and stable foundation for subsequent adhesive bonding. | Analogy from zinc dialkyldithiophosphate (ZDDP) lubricant additives which form zinc polyphosphate films on metal surfaces. mdpi.comwisc.edu |

Advanced Applications in Materials Science

Utilization in Dental Adhesive Systems and Restorative Materials

The primary application of 10-MDP is in dental adhesives and restorative materials, where it facilitates durable bonds between synthetic materials and tooth structures. Its ability to form chemical bonds with dental substrates enhances adhesive forces beyond what can be achieved with micromechanical adhesion alone.

Decyl dihydrogen phosphate (B84403), in the form of 10-MDP, is a critical component in self-etch adhesives and primers. These systems combine the etching and priming steps, simplifying the clinical procedure. The acidic phosphate group of the 10-MDP monomer allows it to simultaneously demineralize and infiltrate the tooth surface. Unlike traditional acid-etch techniques that remove the entire mineral component, mild self-etch adhesives containing 10-MDP only partially demineralize the dentin to a depth of about 0.5–1 µm, leaving hydroxyapatite (B223615) crystals attached to the collagen fibers.

This mechanism is crucial for its adhesive function. The phosphate functional group can ionically bond with the calcium in the remaining hydroxyapatite (HAp), forming stable calcium salts (MDP-Ca salts). longdom.org This chemical interaction, described as "nano-layering," involves the self-assembly of 10-MDP molecules into distinct layers approximately 3.5 nm in size on the tooth surface. nih.gov This nano-layering is more significant on dentin than on enamel and is enhanced when the primer is actively applied. nih.gov The resulting bond is highly stable and resistant to hydrolysis, which protects the adhesive interface and contributes to the longevity of the restoration. longdom.orgbiomedpharmajournal.org The hydrophobic decyl group further shields the adhesive surface from water degradation. biomedpharmajournal.org Studies have shown that the presence of 10-MDP in bonding agents leads to a statistically significant increase in bond strength compared to bonding agents without it. biomedpharmajournal.org

| Research Finding | Outcome | Source(s) |

| Bond Strength Comparison | Adhesives containing 10-MDP showed significantly higher mean tensile bond strength (ranging from 36.4 MPa to 46.6 MPa) compared to 10-MDP-free bonding agents. | biomedpharmajournal.org |

| Nano-layering on Substrates | X-ray diffraction confirmed that 10-MDP forms self-assembled nano-layers on both enamel and dentin, with greater deposition observed on dentin. | nih.gov |

| Effect of Hydrophilic Monomers | The rate of 10-MDP hydrolysis can be influenced by other monomers in the primer; N-methacryloyl glycine (B1666218) (NMGly) was found to significantly increase the hydrolysis rate compared to 2-hydroxyethyl methacrylate (B99206) (HEMA). | nih.gov |

| pH and Solvent Effects | The formation of stable MDP-calcium salts is dependent on the solvent and pH. An ethanol (B145695)/water mixture with a pH between 2 and 7 is considered ideal for promoting the chemical affinity of 10-MDP toward hydroxyapatite. | acs.org |

The inclusion of 10-MDP is not limited to primers; it is also incorporated directly into the formulation of resin cements and composites to enhance their adhesive properties and physical performance. nih.govnih.govrde.ac Self-adhesive resin cements containing 10-MDP can bond effectively to various dental substrates without the need for a separate priming step, simplifying the cementation of indirect restorations. nih.govnih.gov The monomer provides a chemical bond to the tooth structure and to metal oxide-based restorations like zirconia. nih.gov

Research into experimental resin cements has shown that the concentration of 10-MDP can influence the material's physical properties. rde.ac While flexural strength may not be significantly affected by varying 10-MDP content, properties like water sorption can be. rde.ac An increase in 10-MDP concentration has been correlated with a significant increase in water sorption, which can impact the material's long-term stability. rde.ac In composites, 10-MDP can also act as an adhesion promoter between the resin matrix and fillers. ucl.ac.uk

| 10-MDP Concentration in Experimental Resin Cement | Micro-tensile Bond Strength to Dentin (MPa) | Water Sorption (μg/mm³) | Flexural Strength (MPa) |

|---|---|---|---|

| 3.3 wt% | 11.3 ± 2.6 | 11.6 ± 1.25 | 105.7 ± 15.2 |

| 6.6 wt% | 14.0 ± 3.4 | 16.0 ± 0.77 | 111.4 ± 11.5 |

| 9.9 wt% | 13.7 ± 3.1 | 22.6 ± 1.58 | 106.8 ± 12.3 |

Data derived from a study on experimental self-adhesive resin cements. The study found that while bond strength and flexural strength were not statistically different among the groups, water sorption increased significantly with higher 10-MDP concentrations. rde.ac

The phosphate group of the 10-MDP monomer bonds to the calcium phosphate filler, creating a more stable interface between the filler and the surrounding resin matrix (e.g., BisGMA/TEGDMA). nih.gov This functionalization significantly reduces water sorption and solubility compared to composites with non-functionalized particles, thereby increasing the material's resistance to hydrolytic degradation and improving its mechanical stability after prolonged water storage. nih.gov However, this improved interface can also lead to a reduction in ion release (e.g., Ca²⁺) from the bioactive filler. nih.gov

| Composite Formulation | Water Sorption (WS) | Water Solubility (SL) | Biaxial Flexural Strength (BFS) - After 5 months |

| DCPD Functionalized with 10-MDP | Significantly lower than non-functionalized | Significantly lower than non-functionalized | Maintained at levels similar to 24h |

| Non-functionalized DCPD | Higher | Higher | - |

| 10-MDP mixed in Resin Phase | - | - | Reduced initial BFS |

Summary of findings from a study comparing composites with 10-MDP functionalized dicalcium phosphate dihydrate (DCPD) particles to control groups. nih.gov

The utility of 10-MDP extends to bonding a wide array of substrates found in dentistry.

Enamel and Dentin: As previously detailed, 10-MDP forms a strong, stable chemical bond with the hydroxyapatite present in both enamel and dentin through the formation of insoluble MDP-Ca salts. longdom.orgbiomedpharmajournal.org This interaction is the foundation of its success in self-etch adhesive systems. nih.gov

Titanium and Cobalt-Chromium Alloys: Primers and cements containing 10-MDP have been shown to enhance the bond strength of resin materials to non-precious metal alloys, including titanium (Ti) and cobalt-chromium (CoCr) alloys. nih.govresearchgate.netresearchgate.net The dihydrogen phosphate group in the 10-MDP molecule can chemically bond to the metal oxides present on the surfaces of these alloys, promoting a durable adhesive interface. omu.edu.tr Studies have demonstrated that using a 10-MDP containing universal adhesive can significantly increase the shear bond strength (SBS) of resin cement to both Ti and CoCr surfaces compared to applying the cement directly. nih.gov

| Substrate | Treatment | Shear Bond Strength (SBS) in MPa |

| Titanium Alloy (Ti) | Control (Self-adhesive resin cement only) | ~5.8 |

| Titanium Alloy (Ti) | Zirconia Primer (contains 10-MDP) | ~10.6 |

| Titanium Alloy (Ti) | Universal Adhesive (contains 10-MDP) | ~19.1 |

| Cobalt-Chromium (CoCr) | Control (Self-adhesive resin cement only) | ~6.4 |

| Cobalt-Chromium (CoCr) | Zirconia Primer (contains 10-MDP) | ~7.1 |

| Cobalt-Chromium (CoCr) | Universal Adhesive (contains 10-MDP) | ~13.8 |

Representative bond strength data illustrating the effect of 10-MDP-containing primers and adhesives on bonding to metallic substrates. nih.gov

Achieving a durable bond to high-strength ceramics like yttria-stabilized zirconia (Y-TZP) is a significant challenge in restorative dentistry because zirconia lacks a silica (B1680970) phase for conventional silane (B1218182) coupling. scielo.edu.uy The 10-MDP monomer has proven to be essential for this purpose. nih.govwikipedia.org It establishes a chemical bond between its phosphate group and the zirconium oxide on the ceramic surface. nih.govwikipedia.orgnih.gov The combination of mechanical surface treatment (e.g., air-abrasion) and chemical conditioning with a 10-MDP-containing primer or cement is considered the gold standard for zirconia bonding. nih.govscielo.edu.uy

Furthermore, saliva contamination of the zirconia surface after try-in can severely compromise bond strength. nih.gov Research has shown that using experimental cleaners containing 10-MDP can effectively decontaminate the surface and restore bond strength. nih.gov A protocol involving cleaning with an MDP-based cleaner followed by the application of an MDP-based ceramic primer has been shown to overcome the negative effects of saliva contamination, yielding the highest tensile bond strength values. nih.gov

| Treatment Group (Saliva Contaminated) | Tensile Bond Strength (TBS) after Thermocycling (MPa) |

| Primer Only | 14.8 |

| Experimental Cleaner 1 + Primer | 21.0 |

| Experimental Cleaner 2 + Primer | 24.3 |

Data from a study showing that a combination of an experimental 10-MDP cleaner (C2) and an MDP primer (P) resulted in the highest bond strength to saliva-contaminated zirconia. nih.gov

Adhesion to Various Substrates (Enamel, Dentin, Titanium Alloys, Cobalt-Chromium Alloys)

Broader Applications as Surfactants and Emulsifiers in Formulation Science

Beyond dental materials, alkyl dihydrogen phosphates, including decyl dihydrogen phosphate, function as effective surfactants and emulsifiers in broader formulation science. researchgate.netcymitquimica.comnih.gov A surfactant (surface-active agent) is a compound that lowers the surface tension between two liquids, a gas and a liquid, or a liquid and a solid. ellemental.com An emulsifier is a specific type of surfactant that stabilizes an emulsion (a mixture of two or more immiscible liquids like oil and water). ellemental.com

The molecular structure of this compound is amphipathic, meaning it possesses both a hydrophilic (water-loving) phosphate "head" group and a hydrophobic (oil-loving) 10-carbon "tail" (the decyl group). cymitquimica.com This dual nature allows it to position itself at the oil-water interface, reducing interfacial tension and enabling the formation of stable emulsions. These properties make it and similar long-chain alkyl phosphates valuable in cosmetic and personal care product formulations for improving texture and stability. researchgate.net Their ability to form micelles and lower surface tension is comparable to other common monoalkyl phosphate surfactants. researchgate.net

Potential in Specialty Polymers and Surface Modification

This compound and its derivatives, particularly functionalized versions like 10-methacryloyloxythis compound (10-MDP), are pivotal in the development of advanced materials. Their molecular structure, featuring a hydrophilic and highly reactive phosphate group coupled with a hydrophobic ten-carbon alkyl chain, allows them to act as powerful monomers in polymerization and as effective agents for surface modification. ucl.ac.ukuchile.cl

Role in Specialty Polymers

The incorporation of phosphate-containing monomers into polymer chains is a key strategy for creating specialty polymers with tailored properties. Derivatives of this compound, such as 10-MDP, are designed with a polymerizable group (e.g., methacrylate) at one end of the molecule. ucl.ac.ukvulcanchem.com This allows them to act as functional monomers that can be integrated into polymer networks, such as those in dental resins and self-adhesive composites. ucl.ac.ukfcad.com

The primary function of this monomer is to serve as an adhesion promoter, creating a durable link between the polymer matrix and inorganic surfaces. ucl.ac.uk The phosphate group chemically bonds to mineral components, while the methacrylate group copolymerizes with other monomers to become part of the final resin. ucl.ac.ukwikipedia.org This integration can significantly influence the polymer's mechanical properties. Research into self-adhesive, remineralizing composites has shown that varying the concentration of 10-MDP affects both the polymerization kinetics and the ultimate strength of the material. ucl.ac.uk For instance, increasing the 10-MDP concentration from 0% to 5% has been shown to increase the biaxial flexural strength of a urethane (B1682113) dimethacrylate-based composite from 106 MPa to 136 MPa. ucl.ac.uk

Beyond adhesive applications, dothis compound (DDP) has been explored as a component in creating flame-retardant polymer composites. In one study, DDP was grafted onto the surface of a magnesium borate (B1201080) whisker/hydrated alumina (B75360) hybrid. When this hybrid material was incorporated into an epoxy resin, it significantly enhanced the polymer's fire safety. rsc.org

Table 1: Effect of 10-MDP Concentration on Polymer Composite Properties Data derived from research on experimental self-adhesive composites. ucl.ac.uk

| 10-MDP Concentration (wt%) | Maximum Rate of Polymerization (% s⁻¹) | Final Degree of Conversion (%) | Biaxial Flexural Strength (MPa) |

| 0% | 2.5 | 67 | 106 |

| 5% | - | - | 136 |

| 10% | - | - | - |

| 15% | - | - | - |

| 20% | 3.5 | 83 | - |

Table 2: Fire Safety Performance of Epoxy Resin with DDP-Modified Filler Data shows the performance of an epoxy (EP) composite containing 10-phr of a DDP-modified magnesium borate whisker/hydrated alumina hybrid (MBW@HA–DDP). rsc.org

| Property | Pure Epoxy (EP) | EP + 10-phr MBW@HA–DDP | Reduction |

| Peak Heat Release Rate (PHRR) | - | - | 32.0% |

| Total Heat Release (THR) | - | - | 28.1% |

Surface Modification Applications

The ability of the phosphate group to form strong, stable chemical bonds with metal oxides and mineral surfaces makes this compound and its derivatives excellent agents for surface modification. vulcanchem.comresearchgate.net This is particularly valuable for materials that are inherently difficult to bond to, such as ceramics and metals. fcad.com

A primary application is in the surface treatment of zirconia, a high-strength ceramic used in dental restorations. mdpi.com The phosphate group of 10-MDP chemically reacts with zirconium oxide on the ceramic surface, forming a stable zirconium phosphate layer. wikipedia.orgmdpi.com This process creates a chemically active surface that can durably bond to resin-based cements. Studies have shown that treating zirconia with a 10-MDP-containing agent significantly increases the bond strength compared to untreated surfaces. researchgate.net For example, the microtensile bond strength between zirconia and a composite resin was shown to be significantly higher after treatment with surface agents containing 10-MDP.

This surface modification capability extends to other mineralized tissues and materials. The phosphate group readily chelates calcium in hydroxyapatite, the main component of tooth enamel and bone, forming stable calcium-phosphate complexes. vulcanchem.comnih.gov This interaction allows for the creation of ordered monolayers on hydroxyapatite surfaces, enhancing material compatibility and bond durability. vulcanchem.comcapes.gov.br The hydrophobic alkyl chain of the molecule also contributes to this interaction by forming stable aggregates with organic components like collagen. ucl.ac.uk

Table 3: Research Findings on Bond Strength after Surface Modification with 10-MDP

| Substrate | Contaminant/Condition | Cleaning/Treatment Method | Bond Strength (SBS/μTBS) | Finding |

| Monolithic Zirconia | Saliva | Katana Cleaner (10-MDP-containing) | 5.206 ± 2.212 MPa | The 10-MDP cleaner eliminated the negative effect of saliva contamination, restoring bond strength to levels comparable to the uncontaminated control group (7.479 ± 3.64 MPa). mdpi.com |

| Monolithic Zirconia | Blood | Katana Cleaner (10-MDP-containing) | 6.026 ± 2.805 MPa | The 10-MDP cleaner was effective in decontaminating the zirconia surface from blood, resulting in bond strengths not statistically different from the control. mdpi.com |

| Zirconia | None | Monobond N (10-MDP-containing agent) | Significantly higher than control | Treatment with an MDP-containing agent significantly increased the microtensile bond strength between zirconia and resin cement compared to the untreated group. |

| Zirconia | None | Air abrasion + MDP-based primer | 37.57 ± 1.88 MPa | The application of an MDP-based primer significantly increased the shear bond strength (SBS) compared to non-primer-treated groups. researchgate.net |

Analytical and Characterization Methodologies

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of decyl dihydrogen phosphate (B84403), offering non-destructive ways to probe its molecular structure and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of decyl dihydrogen phosphate derivatives like 10-MDP. nih.gov Both ¹H NMR and ³¹P NMR are utilized to verify the successful synthesis, assess the purity, and study the interactions of the compound with other materials, such as zirconia or collagen. wikipedia.org

¹H NMR: This technique provides information on the hydrogen atoms within the molecule, confirming the presence of the decyl chain and other structural features.

³¹P NMR: This is particularly crucial for analyzing the phosphate group. Studies have used ³¹P NMR to identify the formation of various MDP-calcium salts when interacting with hydroxyapatite (B223615). acs.org The chemical shifts in the ³¹P NMR spectra can differentiate between various salt forms, such as dicalcium and monocalcium salts of the MDP monomer and its polymers. acs.org For instance, specific peaks have been assigned to the dicalcium salt of the MDP dimer (DCS-MD) and the dicalcium salt of the MDP tripolymer (DCS-MT). acs.org The purity of MDP monomers can also be assessed, as impurities and the presence of dimers affect the bonding performance. wikipedia.org

Table 1: Key NMR Data for 10-MDP and its Interactions

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| ¹H and ³¹P NMR | Used to characterize the structure of synthesized 10-MDP. | Confirms the molecular structure and successful synthesis. | nih.gov |

| ³¹P NMR | Spectra reveal peaks corresponding to different MDP-calcium salts formed upon interaction with hydroxyapatite. | Elucidates the chemical bonding mechanism at interfaces. | acs.org |

| ¹H and ³¹P MAS NMR | Demonstrated the coordination mechanisms between 10-MDP and zirconium oxide. | Identifies the nature of chemical bonds to zirconia surfaces. | wikipedia.org |

| Saturation Transfer Difference (STD) NMR | Studied the binding interaction between collagen and 10-MDP. | Reveals hydrophobic interactions between the monomer and collagen. | wikipedia.org |

Fourier Transform Infrared (FT-IR) spectroscopy is widely used to identify the functional groups within the this compound molecule and to study its chemical interactions at interfaces. allenpress.comresearchgate.net By analyzing the absorption of infrared radiation, characteristic vibrational modes of different bonds can be detected.

In studies of 10-MDP, FT-IR has been used to monitor polymerization reactions and to analyze the chemical bonding with dental substrates like hydroxyapatite. acs.orgnih.gov The appearance of a peak around 1179 cm⁻¹ (P=O) after adhesive treatment indicates a chemical interaction. researchgate.net Spectra of 10-MDP show characteristic peaks for the phosphate group (P-O stretching) and the methacrylate (B99206) group (C=O stretching). acs.orgplos.org

Table 2: Characteristic FT-IR Absorption Bands for 10-Methacryloyloxythis compound (10-MDP)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 1719 | C=O stretching | Methacryloxy carbonyl | acs.org |

| 1636 | C=C stretching | Methacrylate | plos.org |

| 1320 / 1300 | C-O stretching | Methacrylate ester | plos.org |

| 1179 | P=O stretching | Phosphate | researchgate.net |

| 1024 | P-O stretching | Phosphate | acs.org |

Micro-Raman spectroscopy is a high-resolution technique used to analyze the chemical and mineral composition of a sample. It has been employed to investigate the interaction between 10-MDP and mineralized tissues or ceramics. This non-destructive method can identify the vibrational fingerprints of the chemical bonds formed.

Research has successfully used micro-Raman spectroscopy to quantify mineral content by observing the phosphate band (PO₄) at approximately 961 cm⁻¹ in dentin. allenpress.comresearchgate.net Furthermore, specific Raman peaks at 1545 cm⁻¹ and 1562 cm⁻¹ have been identified as corresponding to the chemical bond between 10-MDP and zirconia, confirming a direct chemical interaction. nih.gov

Table 3: Micro-Raman Shifts for 10-MDP Interactions

| Wavenumber (cm⁻¹) | Assignment | Context | Reference |

|---|---|---|---|

| 961 | PO₄ vibrational band | Quantification of mineral content in dentin. | allenpress.comresearchgate.net |

| 1545 and 1562 | Zr-O-P bond formation | Chemical binding of 10-MDP to zirconia ceramic. | nih.gov |

Infrared Spectroscopy (FT-IR) for Functional Group Identification and Interfacial Studies

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight of synthesized this compound and its derivatives. nih.gov It provides a precise mass-to-charge ratio (m/z) that validates the molecular formula of the compound. For this compound, the average molecular weight is 238.26 g/mol . nih.gov For its derivative, 10-methacryloyloxythis compound (10-MDP), the average molecular weight is 322.338 g/mol , with a monoisotopic molecular weight of 322.154525587 Da.

Elemental Analysis (C, H, P Content Validation)

Elemental analysis is performed to determine the elemental composition of a compound, which serves to validate its empirical and molecular formula. For this compound (C₁₀H₂₃O₄P), this analysis would confirm the mass percentages of Carbon, Hydrogen, and Phosphorus. nih.gov In the context of materials containing 10-MDP, techniques like Energy-Dispersive X-ray Spectroscopy (SEM-EDS) are used for elemental analysis of interfaces after bonding. researchgate.net Similarly, X-ray Photoelectron Spectroscopy (XPS) has been used to determine elemental ratios (e.g., Ca/P, O/Ca) on hydroxyapatite surfaces treated with 10-MDP, providing insight into the composition of the newly formed chemical interface. acs.org

Potentiometric Titration for Active Phosphate Group Quantification

Potentiometric titration is a standard method used to determine the concentration of an acidic substance in a solution. For acidic monomers like 10-MDP, this technique is employed to determine their pKa values, which is a measure of their acidity. nih.gov The titration involves reacting the acidic phosphate group with a standard base, such as sodium hydroxide (B78521) (NaOH), and monitoring the change in potential. The inflection points in the resulting titration curve correspond to the pKa values. nih.gov Studies have reported pKa1 values for 10-MDP to be in the range of 1.7 to 2.5, which is crucial for understanding its demineralization capacity and chemical interaction with calcium in tooth structures. nih.gov This method effectively quantifies the active dihydrogen phosphate groups responsible for the compound's functionality in adhesive systems. nih.govgoogle.com

Microscopic and Surface Analysis Techniques (e.g., SEM-EDX)

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) is a powerful analytical technique for characterizing the micromorphology and elemental composition of surfaces treated with this compound and its derivatives. SEM provides high-resolution images of the surface topography, while EDX analysis identifies and quantifies the elemental makeup of a specific area on that surface. eatechnology.com This combination is particularly valuable in materials science and dentistry to visualize the effects of primers and adhesives containing this compound on various substrates. nih.govpreprints.org

In the context of dental applications, where the derivative 10-methacryloyloxythis compound (10-MDP) is a key functional monomer, SEM-EDX is employed to analyze the adhesive-dentin interface. nih.gov Research has shown that after treating a dentin surface with an MDP-based solution, SEM micrographs reveal the formation of distinct mineral deposits. researchgate.net When zinc ions are introduced into the MDP solution, SEM-EDX analysis confirms the formation of zinc-rich phosphate deposits on the dentin surface, which can be observed as deposits ranging from 3-5 μm in size. nih.govresearchgate.net This indicates a chemical interaction where the phosphate group of MDP reacts with available cations.

Furthermore, SEM-EDX is utilized for the analysis of coatings and corrosion. eatechnology.com For instance, in the study of phosphate coatings on steel, SEM is used to assess the uniformity and morphology of the coating layer, while EDX provides the elemental composition, confirming the presence and distribution of phosphorus and other elements. preprints.org This analytical approach can verify the successful grafting of dothis compound onto other materials, such as in the creation of inorganic-organic hybrids for industrial applications. rsc.org By mapping the elemental distribution of carbon, oxygen, and phosphorus, researchers can confirm the presence and assess the uniformity of the DDP modification on a substrate surface. rsc.org

Table 1: Selected SEM-EDX Findings for Phosphate-Treated Surfaces

| Sample Description | Analytical Focus | Key Findings | Reference(s) |

| Dentin treated with 10-MDP | Observation of surface deposits | Presence of mineral deposits on the treated dentin surface. | researchgate.net |

| Dentin treated with zinc-doped 10-MDP | Elemental analysis of deposits | Formation of zinc-rich phosphate deposits (3-5 μm) anchored to the dentin surface. | nih.govresearchgate.net |

| Steel cylinder with zinc phosphate coating | Coating uniformity and composition | EDS analysis confirms the presence and distribution of the phosphate layer. | preprints.org |

| Magnesium borate (B1201080) whisker hybrid (MBW@HA–DDP) | Elemental mapping of hybrid material | EDX mapping confirms the presence and distribution of Phosphorus (P), Carbon (C), and Oxygen (O), indicating successful grafting of DDP. | rsc.org |

Advanced Techniques for Interfacial Chemical Bonding Analysis

The interaction of this compound with various substrates involves complex interfacial chemical bonding. Several advanced analytical techniques are employed to elucidate these mechanisms, providing insights into salt formation, crystalline structure, and the nature of the chemical bonds formed.

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy is a quantitative analytical technique used to determine the concentration of specific metal elements in a sample. hpst.cz In the study of this compound and its derivatives like 10-MDP, AAS is instrumental in analyzing the chemical interaction with cations, particularly calcium (Ca²⁺) from hydroxyapatite in tooth enamel and dentin. nih.govacs.org

The methodology involves preparing solutions containing known concentrations of cations (e.g., calcium or zinc) and then introducing the MDP monomer. The phosphate group of MDP chelates with the free cations, forming stable MDP-calcium or MDP-zinc salts. nih.govresearchgate.net This chelation process reduces the concentration of free cations in the solution. By measuring the decrease in the absorbance signal for a specific cation using AAS, researchers can quantify the extent of salt formation. researchgate.net

Studies have demonstrated a significant reduction in free calcium and free zinc ions upon the addition of MDP to a solution, confirming the formation of MDP-calcium and MDP-zinc salts. nih.govresearchgate.net This technique is also sensitive enough to show competitive binding; for example, when zinc is added to a calcium-and-MDP solution, AAS shows an increase in free calcium, indicating that the formation of MDP-zinc salts can interfere with the formation of MDP-calcium salts. nih.govresearchgate.net

Table 2: AAS Findings on Cation Interaction with 10-MDP

| Cation(s) in Solution | Reagent Added | Observation | Interpretation | Reference(s) |

| Calcium (Ca²⁺) | 10-MDP | Striking reduction in free Ca²⁺ absorbance. | Formation of stable MDP-calcium salts. | researchgate.net |

| Zinc (Zn²⁺) | 10-MDP | Striking reduction in free Zn²⁺ absorbance. | Formation of stable MDP-zinc salts. | researchgate.net |

| Calcium (Ca²⁺) + Zinc (Zn²⁺) | 10-MDP | Increased absorbance for free Ca²⁺ compared to the Ca²⁺-only solution. | Formation of MDP-zinc salts interferes with and reduces the formation of MDP-calcium salts. | nih.govresearchgate.net |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal, in which a crystalline material causes a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a 3D picture of the density of electrons within the crystal can be produced. royalsocietypublishing.org

In the analysis of this compound, XRD is used to characterize the reaction products formed upon interaction with substrates like hydroxyapatite (HAp). When 10-MDP reacts with the calcium in HAp, it can form new crystalline structures, specifically MDP-calcium salts. vulcanchem.comacs.org XRD patterns of HAp treated with MDP-containing primers show characteristic new peaks that are absent in the pattern of untreated HAp. acs.org

Research has identified specific diffraction peaks that signify the formation of these MDP-calcium salt nanolayers. For example, in ethanol-water solutions, the interaction of MDP with HAp results in new peaks at 2θ values such as 2.32°, 4.64°, and 7.00°. acs.org The presence and intensity of these peaks can vary depending on factors like the solvent composition and the pH of the primer solution, providing insight into the conditions that favor the creation of a stable, crystalline interfacial layer. vulcanchem.comacs.org For instance, studies have shown that increasing the water content in an ethanol-based MDP primer can enhance the crystallization of the MDP-calcium salt. vulcanchem.com

Table 3: Characteristic XRD Peaks for MDP-Calcium Salt Formation on Hydroxyapatite

| Primer Composition | pH | Observed Characteristic Peaks (2θ) | Interpretation | Reference(s) |

| 10% MDP, 75% Acetone (B3395972), 15% Water | Not specified | 4.76°, 6.94° | Formation of MDP-calcium salt. | acs.org |

| 10% MDP, 45% Ethanol (B145695), 45% Water | 2.04 | 2.42°, 4.92°, 7.46° | Formation of MDP-calcium salt. | acs.org |

| 10% MDP, 45% Ethanol, 45% Water | 5 | 2.32°, 4.64°, 7.00° | Formation of MDP-calcium salt. | acs.org |

| 10% MDP, 45% Ethanol, 45% Water | 7 | 2.26°, 4.70°, 7.00° | Formation of MDP-calcium salt. | acs.org |

Fourier Transform Infrared-Photoacoustic Spectroscopy (FTIR-PAS)

Fourier Transform Infrared-Photoacoustic Spectroscopy (FTIR-PAS) is an advanced analytical method used to investigate the chemical composition and molecular interactions at a material's surface and subsurface. allenpress.com The technique provides information on the optical absorption bands of a sample, which act as a fingerprint for specific molecules and functional groups. allenpress.com It is particularly useful for analyzing the chemical bonding between dental adhesives containing 10-MDP and the dentin substrate. researchgate.netallenpress.com

When an adhesive containing 10-MDP is applied to dentin, the phosphate group of the monomer interacts chemically with the hydroxyapatite of the tooth structure. FTIR-PAS can detect this interaction by identifying the emergence of new absorption peaks or changes in existing ones. researchgate.netallenpress.com A key finding from FTIR-PAS studies is the appearance of a new peak around 1179 cm⁻¹, which is attributed to the P=O (phosphoryl) group of the 10-MDP molecule interacting with the dentin. researchgate.netallenpress.com The emergence and intensity of this peak are considered direct evidence of a chemical bond forming between the adhesive and the mineralized tooth tissue. researchgate.net

This technique allows for analysis before and after adhesive application, providing a clear comparison that highlights the chemical changes occurring at the interface. researchgate.netallenpress.com For example, spectra collected from dentin before treatment show a characteristic phosphate (PO₄) band around 961 cm⁻¹, while spectra taken after the application of an MDP-based adhesive show the additional peak at 1179 cm⁻¹, confirming the chemical interaction. researchgate.netallenpress.com

Table 4: Key FTIR-PAS Spectral Data for 10-MDP Interaction with Dentin

| Sample State | Spectral Region Analyzed | Key Peak (Wavenumber) | Interpretation | Reference(s) |

| Natural Dentin (before adhesive) | Phosphate region | ~961 cm⁻¹ | Characteristic peak for the phosphate (PO₄) group in hydroxyapatite. | researchgate.netallenpress.com |

| Dentin treated with 10-MDP adhesive | Phosphoryl group region | Emergence of a peak at ~1179 cm⁻¹ | Indicates chemical interaction; attributed to the P=O group of 10-MDP bonding with the dentin. | researchgate.netallenpress.com |

| Pure 10-MDP Adhesive | Functional group identification | Peak at ~1179 cm⁻¹ | Confirms the P=O group absorption in the pure adhesive, which is then tracked at the interface. | researchgate.net |

Environmental Considerations and Transport

Biodegradation of Phosphate (B84403) Surfactants in Environmental Systems

Phosphate surfactants, a class of compounds that includes decyl dihydrogen phosphate, are organic esters of orthophosphoric acid. cir-safety.org Their environmental fate is largely determined by their biodegradability, a process primarily driven by microbial activity and chemical hydrolysis. The fundamental degradation pathway for these surfactants involves the hydrolysis of the phosphate ester bond. nih.govcleaninginstitute.org

In the case of 10-methacryloyloxythis compound (10-MDP), a complex molecule containing a decyl phosphate moiety, studies have shown that it undergoes hydrolysis to yield methacrylic acid and 10-hydroxythis compound (HDP). nih.govresearchgate.netnyu.edu This suggests that the primary degradation product of this compound would likely be 10-hydroxydecanol and phosphoric acid through the cleavage of the C-O-P ester linkage.

The rate and extent of biodegradation can be influenced by the specific structure of the alkyl phosphate. Generally, these compounds are susceptible to hydrolysis in aqueous environments, though the rate can be limited by low water solubility for longer-chain variants. industrialchemicals.gov.au Standardized testing provides insight into the potential environmental persistence of these surfactants. For instance, some alkyl phosphates are considered readily biodegradable, indicating they are unlikely to persist in the environment. cir-safety.org The process typically begins with the hydrolysis of the sulfate (B86663) or phosphate ester, followed by the oxidation of the resulting alcohol. cleaninginstitute.org

Table 1: Biodegradation and Hydrolysis Data for Alkyl Phosphate Surfactants and Analogs

This table summarizes findings on the degradation of non-fluorinated phosphate surfactants.

| Compound/Mixture | Test Method/System | Finding | Reference |

| Potassium Cetyl Phosphate | OECD 301D (Ready Biodegradability) | Considered readily biodegradable, achieving 60% theoretical oxygen demand (ThOD) within a 10-day window. | cir-safety.org |

| C20-22 Alkyl Phosphate | Hydrolytic Stability Assessment | Expected to hydrolyze in aqueous media, though potentially limited by low water solubility. | industrialchemicals.gov.au |

| 10-Methacryloyloxythis compound (10-MDP) | Hydrolysis Study | Degrades via hydrolysis to produce methacrylic acid and 10-hydroxythis compound (HDP). | nih.govresearchgate.net |

| General Alkyl Phosphates | General Review | Primary degradation pathway is hydrolysis of the phosphate ester bond. | cleaninginstitute.orgscience.gov |

Environmental Persistence and Mobility of Fluorinated Dihydrogen Phosphate Analogs

Fluorinated analogs of this compound, often categorized as polyfluoroalkyl phosphate esters (PAPs), exhibit significantly different environmental behavior compared to their non-fluorinated counterparts. The presence of a highly stable carbon-fluorine bond makes these compounds and their degradation products exceptionally persistent in the environment. oup.com

PAPs are recognized primarily as precursor compounds that degrade into highly persistent perfluoroalkyl acids (PFAAs), such as perfluorocarboxylic acids (PFCAs). nih.govresearchgate.netdiva-portal.orgnih.gov While the parent PAPs can be relatively immobile and sorb to soil, their slow and continuous transformation creates a long-term source of mobile and persistent PFAAs. researchgate.net These PFAA degradation products can readily leach into groundwater, posing a risk to water resources. researchgate.netresearchgate.net

Field and laboratory studies have demonstrated the significant persistence of PAPs. In a two-year lysimeter study, between 36% and 45% of the initially applied 6:2 and 8:2 polyfluoroalkyl phosphate diesters (diPAPs) remained in the soil. researchgate.netacs.org The degradation half-lives for these compounds in soil can range from several weeks to years. researchgate.net The mobility of these fluorinated compounds is chain-length dependent; longer-chain PFAS tend to have a higher affinity for soil and are thus less mobile than their short-chain counterparts. researchgate.net However, the transformation products, particularly short-chain PFCAs, are highly mobile. researchgate.net

Table 2: Environmental Fate of Fluorinated Dihydrogen Phosphate Analogs (PAPs)

This table outlines the persistence and mobility characteristics of polyfluoroalkyl phosphate esters (PAPs) in the environment.

| Compound Class/Specific Compound | Environmental Matrix | Key Finding | Reference |

| Polyfluoroalkyl Phosphate Esters (PAPs) | General Environment | Act as precursors, degrading into persistent perfluoroalkyl acids (PFAAs). | nih.govresearchgate.netdiva-portal.org |

| 6:2 and 8:2 diPAPs | Soil (Lysimeter Study) | Highly persistent; 36-45% of the initial amount remained after 2 years. | researchgate.netacs.org |

| 6:2 and 8:2 diPAPs | Soil (Incubation/Microcosm) | Degradation half-lives range from weeks to several years. | researchgate.net |

| diPAPs | Soil | Parent compounds are relatively immobile due to high sorption potential. | researchgate.net |

| Perfluoroalkyl Carboxylic Acids (PFCAs) | Soil/Water | Mobile transformation products of PAPs that can leach into groundwater. | researchgate.netresearchgate.net |

Theoretical and Computational Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been crucial in understanding how MDP interacts with key components of tooth structure and degradative enzymes.

Research has shown that MDP can form a stable complex with collagen, a primary component of dentin. nih.govresearchgate.net Molecular docking simulations indicate that the phosphate (B84403) group of MDP forms hydrogen bonds with the collagen fibrils. nih.gov Simultaneously, the long, hydrophobic decyl chain of the MDP molecule interacts with hydrophobic regions on the collagen surface. researchgate.netucl.ac.uk This dual interaction, involving both hydrophilic and hydrophobic forces, is believed to contribute to the formation of a stable, aggregate bound to the organic part of dentin. ucl.ac.uk

Furthermore, molecular docking has been employed to investigate the inhibitory effects of MDP and its calcium salt on matrix metalloproteinases (MMPs), enzymes that can degrade the collagen matrix in the adhesive-dentin hybrid layer. nih.govresearchgate.net These studies, combined with experimental assays, have explored how both free MDP and its calcium salt can bind to MMPs, with the calcium salt demonstrating a significantly stronger inhibitory effect. nih.govnih.gov The binding of MDP to these enzymes helps protect the collagen scaffold from enzymatic degradation, contributing to the long-term stability of dental restorations. nih.govresearchgate.net

Table 1: Summary of Molecular Docking Findings for 10-MDP

| Target Molecule | Key Interacting Groups on 10-MDP | Type of Interaction | Significance | Reference |

| Type I Collagen | Phosphate group | Hydrogen Bonding | Forms a stable complex with the organic dentin matrix. | nih.gov |

| Hydrophobic decyl chain | Hydrophobic Interactions | Stabilizes the MDP-collagen aggregate. | researchgate.netucl.ac.uk | |

| Matrix Metalloproteinase (MMP) | Phosphate group | Not specified | Inhibits enzymatic activity, protecting collagen from degradation. | nih.govnih.gov |

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper insight into the electronic structure and reactivity of molecules. For MDP, these calculations have been used to design more effective monomers and to understand the fundamental nature of its chemical bonds.

Early computational studies on MDP utilized semi-empirical methods to calculate fundamental molecular properties. These calculations determined the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the partial charges on the atoms, both in a vacuum and in a simulated aqueous environment. researchgate.net Such parameters are essential for predicting the molecule's reactivity and its interaction with other substances. researchgate.net

More advanced quantum chemical calculations have been used to guide the design of new functional monomers with potentially improved performance over MDP. nih.gov By modifying the molecular structure of MDP—such as by extending or shortening the carbon spacer chain—and then calculating the thermodynamic parameters of their complexes with substrates like zirconia, researchers can predict which variants will form more stable bonds. nih.gov For example, calculations predicted that 15-methacryloyloxypentadecyl dihydrogen phosphate (15-MPDP), a variant with a longer carbon chain, would form more stable products with zirconia than 10-MDP. nih.gov

Charge Density Difference Analysis

Charge density difference analysis is a technique used to visualize the redistribution of electron density when a chemical bond forms between two or more atoms or molecules. This method reveals how charge moves from areas of depletion to areas of accumulation, providing a clear picture of the nature and polarity of the chemical bond. While specific studies performing charge density difference analysis on the this compound molecule itself are not prominent in the reviewed literature, the principles of this analysis are fundamental to understanding its bonding mechanism. For instance, analyzing the charge density distribution in phosphate esters helps to differentiate the electronic characteristics of bonds within the C-O-P bridge, which is crucial for understanding their reactivity and stability.

Crystal Orbital Hamilton Population (COHP) Analysis